3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
“3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .
Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of “this compound” would be a derivative of this basic structure.
Chemical Reactions Analysis
The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .
Scientific Research Applications
Synthesis and Biological Potential
The synthesis of 1,3-thiazolidin-4-ones and their functionalized analogs, including 1,3-thiazolidine-2,4-diones, has been explored since the mid-nineteenth century, revealing significant pharmacological importance. These compounds, including 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride, are found in various pharmaceuticals and show promise in medicinal chemistry due to their potential activities against different diseases. The evolution of synthetic methodologies, including green chemistry approaches, has facilitated the production of these compounds, highlighting their biological potential and environmental sustainability (Santos, Jones Junior, & Silva, 2018).
Pharmacological Importance
Thiazolidine derivatives, such as 3-(2-Amino-3-methylbuty)thiazolidine-2,4-dione hydrochloride, are pivotal in the development of new pharmacophores for the treatment of various diseases. The structural analysis of thiazolidinediones (TZDs) has suggested their role as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling, which is notably regulated in cancers. This indicates their dual role in metabolic effects and anti-cancer activities, opening avenues for multifunctional drug development (Mughal, Kumar, & Vikram, 2015).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities associated with thiazolidine derivatives are significant. These compounds have shown promising results against various pathogens, providing a foundation for novel antimicrobial and anticancer agents. The versatility of the thiazolidine core allows for extensive structural modification, enhancing its biological activities and potential as a therapeutic agent (Singh et al., 2022).
Green Synthesis and Biological Evaluation
The green synthesis of thiazolidinone derivatives, including this compound, aligns with environmental sustainability goals. These methodologies not only provide an eco-friendly approach to compound synthesis but also offer compounds with various biological activities, including antibacterial, antitubercular, anticancer, and antifungal properties. This highlights the potential of thiazolidinones in the treatment of diverse diseases, with an emphasis on sustainable chemical practices (JacqulineRosy et al., 2019).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, it acts on PPARγ (PPAR-gamma, PPARG), making it a subset of PPARγ agonists .
Mode of Action
This compound interacts with its targets by activating PPARγ . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of this compound’s action include decreased insulin resistance, modified adipocyte differentiation, inhibited VEGF-induced angiogenesis, decreased leptin levels (leading to increased appetite), decreased levels of certain interleukins (e.g., IL-6), and increased adiponectin levels . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .
Action Environment
It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties
Properties
IUPAC Name |
3-(2-amino-3-methylbutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSKQOSTDPYEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C(=O)CSC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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